molecular formula C20H6Br4Na2O5 B541160 Eosin CAS No. 548-26-5

Eosin

Cat. No.: B541160
CAS No.: 548-26-5
M. Wt: 691.9 g/mol
InChI Key: SEACYXSIPDVVMV-UHFFFAOYSA-L
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Description

Mechanism of Action

Target of Action

Eosin, also known as Acid Red 87, is a member of the triarylmethane dyes . It primarily targets proteins containing amino acid residues such as arginine and lysine . These proteins play a crucial role in various biological processes, including cell signaling, structural integrity, and enzymatic functions.

Mode of Action

This compound binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine . This interaction results in the staining of these proteins dark red or pink, which is a result of the actions of bromine on this compound .

Biochemical Pathways

This compound acts as both a moderate oxidant and reductant in single electron transfer (SET) pathways . It can also act as an energy transfer agent, including for the generation of singlet oxygen . This versatility allows this compound to catalyze a breadth of reactions .

Pharmacokinetics

It is known that this compound is a soluble compound , which suggests it may have good bioavailability

Result of Action

The primary result of this compound’s action is the staining of targeted proteins. In histopathology, this compound is used as a counterstain after hematoxylin and before methylene blue . It provides contrast to nuclear stains, thereby enhancing the visualization of cellular structures .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and to ensure adequate ventilation when handling this compound . Furthermore, this compound is moisture sensitive , suggesting that humidity could impact its stability and effectiveness.

Biochemical Analysis

Biochemical Properties

Eosin is a fluorescent acidic compound that binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine . It stains these compounds dark red or pink as a result of the actions of bromine on this compound . This property of this compound allows it to interact with various enzymes, proteins, and other biomolecules, influencing their biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In histology, tissue stained with haematoxylin and this compound shows cytoplasm stained pink-orange and nuclei stained darkly, either blue or purple . This compound also stains red blood cells intensely red . These staining properties of this compound indicate its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. One of the key mechanisms is through its potential as an electron transfer agent . This property allows this compound to participate in various chemical reactions, influencing the behavior of biomolecules at the molecular level. It can also bind to biomolecules, leading to changes in their structure and function, which can result in changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. As an organic dye, this compound’s uses are expanding significantly in the context of photocatalysis . It acts as an energy transfer agent and there is growing interest in its potential as an electron transfer agent . This indicates that this compound can interact with various enzymes or cofactors in metabolic pathways.

Transport and Distribution

Its solubility in alcohol and acetic acid suggests that it may interact with various transporters or binding proteins within cells

Subcellular Localization

Given its staining properties, it is likely that this compound localizes to areas of the cell where eosinophilic compounds, like certain proteins, are present

Comparison with Similar Compounds

Properties

CAS No.

548-26-5

Molecular Formula

C20H6Br4Na2O5

Molecular Weight

691.9 g/mol

IUPAC Name

disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate

InChI

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2

InChI Key

SEACYXSIPDVVMV-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+]

Appearance

Solid powder

melting_point

572 °F (decomposes) (NTP, 1992)

Key on ui other cas no.

152-75-0
17372-87-1

physical_description

Eosin is a red crystalline powder. (NTP, 1992)

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acid Red 87
C.I. Acid Red 87
Eosin
Eosin (yellowish) (free acid)
Eosin Y
Eosine
Eosine Yellowish
Eosine Yellowish-(YS)
Eosine Yellowish-(YS), Dipotassium Salt
Eosine Yellowish-(YS), Potassium, Sodium Salt
Tetrabromofluorescein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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